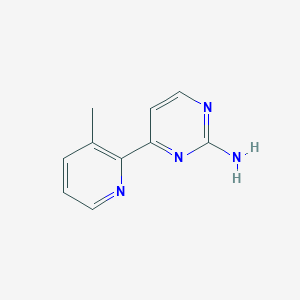

4-(3-Methylpyridin-2-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylpyridin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-3-2-5-12-9(7)8-4-6-13-10(11)14-8/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRURBVBFOFREOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 4 3 Methylpyridin 2 Yl Pyrimidin 2 Amine Derivatives

Identification of Key Structural Features for Modulatory Activity

The modulatory activity of 4-(3-methylpyridin-2-yl)pyrimidin-2-amine derivatives, particularly as kinase inhibitors, is governed by a set of core structural features that enable interaction with the target protein's active site. The fused nitrogen-containing heterocycle is often considered a bioisostere of the adenine (B156593) ring of ATP, allowing it to form key interactions with the hinge region of a kinase domain. nih.gov

Key features essential for activity include:

The 2-Aminopyrimidine (B69317) Moiety: This group is paramount for biological activity. The exocyclic amino group at the C2 position and the endocyclic N1 nitrogen of the pyrimidine (B1678525) ring act as a hydrogen bond donor-acceptor pair. This pattern mimics the N6-amino and N1-nitrogen of adenine, enabling the formation of crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. nih.gov

The Pyridyl-Pyrimidine Core: The biaryl system formed by the pyrimidine and pyridine (B92270) rings serves as the foundational scaffold. The nitrogen atom in the pyridine ring can act as an additional hydrogen bond acceptor, contributing to binding affinity and selectivity.

The C4-Substituted Pyridine Ring: The 3-methylpyridin-2-yl group at the C4 position of the pyrimidine ring typically occupies a hydrophobic pocket within the target's binding site. The orientation and substitution of this ring are critical for optimizing van der Waals and hydrophobic interactions, which significantly influence potency and selectivity.

Impact of Substituents on the Pyrimidine Ring on Biological Potency and Selectivity

The pyrimidine ring is a central component of the scaffold, and substitutions at its available positions have a profound effect on the molecule's interaction with its biological target.

The amino group at the C2 position is a critical interaction point for many kinase inhibitors, often referred to as the "hinge-binder". Its primary role is to form one or more hydrogen bonds with the backbone of the kinase hinge region. In SAR studies of analogous aminopyrimidine-based inhibitors, modification or replacement of this 2-amino group almost invariably leads to a significant loss of activity. This highlights its essential role in anchoring the inhibitor within the ATP-binding pocket. Therefore, this position is generally considered immutable in optimization efforts for this class of compounds.

The C4 position of the pyrimidine ring, to which the 3-methylpyridine (B133936) moiety is attached, is a key vector for exploring selectivity and potency. While direct SAR data for C4 modifications on the specific this compound scaffold is limited in publicly available literature, extensive research on analogous 4-aryl or 4-heteroaryl pyrimidine derivatives provides valuable insights.

In a related series of N-(pyridin-3-yl)pyrimidin-4-amine analogues developed as CDK2 inhibitors, modifications to the group attached at the C4 position of the pyrimidine ring were explored. The findings indicate that the nature of the substituent significantly impacts inhibitory potency. For instance, replacing the pyridine ring with other aromatic or heteroaromatic systems, or introducing substituents onto the pyridine ring itself, can fine-tune the electronic and steric properties of the molecule to better fit the target's binding site. Studies on pyrazolo[4,3-d]pyrimidine analogues also show that substituents at the 4-position are crucial for antitumor activity. nih.gov

To illustrate this, the table below, based on data from analogous CDK2 inhibitor studies, shows how different substituents at the C4-position of a pyrimidine core can affect biological activity.

Table 1: Effect of C4-Substituents on Biological Activity in an Analogous Pyrimidine Series Data adapted from studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. mdpi.com

| Compound ID | C4-Substituent | Target | IC₅₀ (nM) |

|---|---|---|---|

| 7l | 4-(Benzothiazol-6-ylamino)phenyl | CDK2/cyclin A2 | 64.42 |

| AZD5438 | 4-(Thiazol-5-yl) | CDK2/cyclin A2 | - |

| Palbociclib | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one | CDK4/6 | - |

Note: This table is for illustrative purposes, showing the importance of the C4 substituent in a related chemical series.

Elucidation of the Role of the 3-Methylpyridine Moiety in Structure-Activity Relationships

Pyridine Nitrogen: The nitrogen atom at position 1 of the pyridine ring can serve as a hydrogen bond acceptor with amino acid residues or ordered water molecules in the active site, enhancing binding affinity. Its position (e.g., 2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) dictates the vector and geometry of this potential interaction, making it a key determinant of selectivity among different kinases. In studies of 2-amino-3-methylpyridine (B33374) as a ligand, the endocyclic nitrogen is shown to be an efficient nucleophilic center for coordination. nih.gov

The 3-Methyl Group: The methyl group at the 3-position provides steric bulk and influences the electronic nature of the pyridine ring. Its presence can serve several purposes:

Conformational Restriction: It can restrict the rotation around the C-C bond connecting the pyridine and pyrimidine rings, locking the molecule into a more favorable, lower-energy binding conformation.

Hydrophobic Interactions: The methyl group can fit into small hydrophobic sub-pockets in the active site, increasing binding affinity through favorable van der Waals interactions.

Blocking Unwanted Metabolism: It can sterically hinder metabolic attack on the pyridine ring, potentially improving the compound's pharmacokinetic profile.

In SAR studies of a related thiazole (B1198619) series, the N-(3-methylpyridin-2-yl) group was found to be important for activity. nih.gov

Influence of Linker Modifications on Biological Activity and Target Engagement

The term "linker" in the context of this compound can refer to several features: the C2-exocyclic amino group, the C-C bond between the heterocyclic rings, and the relative positioning of the rings.

Amino Linker: The C2-amino group acts as a short, rigid linker that correctly positions the pyrimidine core for hinge binding. Its hydrogen-bonding capabilities are crucial for anchoring the molecule. nih.gov

Biaryl Linkage (C4-C2'): The direct C-C bond between the pyrimidine and pyridine rings creates a biaryl system. Modifying this linkage, for instance by inserting an atom (e.g., O, S, NH) to create a diaryl ether, thioether, or amine, would drastically alter the molecule's geometry, flexibility, and electronic properties. Such changes would significantly impact target engagement by changing the distance and angle between the two ring systems.

Bioisosteric Replacement: The pyrimidine core itself can be considered part of the linking scaffold. Bioisosteric replacement of the pyrimidine with other five- or six-membered heterocycles (e.g., thiazole, pyrazole (B372694), pyridine) is a common strategy in medicinal chemistry. nih.govdigitellinc.com For example, replacing the pyrimidine with a thiazole ring, as in N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, retains biological activity, indicating that different heterocyclic cores can achieve the necessary geometry for binding. nih.gov

Conformational Preferences and Their Implications for SAR

The relative orientation of the pyrimidine and pyridine rings, defined by the dihedral angle around the interconnecting C-C bond, is a critical parameter for SAR. This conformational preference dictates how well the molecule fits into the three-dimensional space of the protein's binding pocket.

Crystal structure analysis of a closely related compound, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine, revealed two independent molecules in the asymmetric unit with markedly different conformations. sdsu.edu

In one molecule, the dihedral angle between the pyrimidine and pyridyl rings was 53.2°. sdsu.edu

In the second molecule, the angle was only 11.6°, indicating a much more planar arrangement. sdsu.edu

This demonstrates that the molecule possesses significant conformational flexibility. The energy barrier to rotation around the C-C bond is relatively low, allowing the molecule to adopt different conformations to maximize favorable interactions upon binding to a target protein or during crystal packing. sdsu.edu Controlling this dihedral angle through the introduction of sterically demanding groups (like the 3-methyl group) adjacent to the biaryl axis is a key strategy for "pre-organizing" a ligand into its bioactive conformation. This pre-organization can reduce the entropic penalty of binding and enhance both potency and selectivity.

SAR-Driven Optimization Leading to Potent Lead Compounds

The optimization of derivatives based on the this compound scaffold has been a focal point of medicinal chemistry efforts aimed at discovering potent and selective kinase inhibitors. Through systematic structural modifications, researchers have elucidated key structure-activity relationships (SAR) that have guided the transformation of initial hits into highly potent lead compounds. These studies have primarily revolved around modifications of the pyridine and pyrimidine rings, as well as the exploration of alternative core structures to enhance biological activity and improve pharmacokinetic profiles.

A noteworthy example in this field is the work on N-(pyridin-3-yl)pyrimidin-4-amine analogues, which have been identified as promising candidates for the inhibition of cyclin-dependent kinase 2 (CDK2), a protein often dysregulated in various cancers. rsc.org Computational studies have been instrumental in understanding the inhibitory potential of these analogues, revealing that their efficacy is linked to their chemical reactivity and their ability to form stable interactions within the CDK2 active site. rsc.orgnih.gov

In a related line of research, investigations into the structurally similar compound N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) have provided valuable insights into the SAR of this class of molecules. wustl.edu Despite its ability to activate NF-κB, SRI-22819 was hampered by poor ADME (absorption, distribution, metabolism, and excretion) properties, including a lack of oral bioavailability. wustl.edu This prompted extensive SAR studies focused on modifying the core structure to enhance metabolic stability and cellular activity.

The optimization efforts for SRI-22819 and its analogues involved hybridization with Ataluren, an oxadiazole compound, leading to hybrid structures with improved microsomal stability and activity. wustl.edu This approach highlights a common strategy in lead optimization, where fragments of different molecules are combined to leverage their desirable properties.

Further SAR explorations have been conducted on related pyridopyrimidinone and thieno[2,3-d]pyrimidine (B153573) scaffolds, which share structural similarities with the this compound core. nih.govnih.govmdpi.comnih.gov These studies have consistently shown that modifications at specific positions of the pyrimidine ring system can significantly impact kinase inhibitory potency and selectivity. For instance, the introduction of various substituents at the C-7 position of pyrido[3,2-d]pyrimidines was found to modulate activity against PI3K and mTOR kinases. mdpi.com

The following data tables summarize the findings from SAR studies on related compounds, illustrating how specific structural changes influence their biological activity.

Table 1: SAR of N-(pyridin-3-yl)pyrimidin-4-amine Analogues as CDK2 Inhibitors nih.gov

| Compound | Modification | Binding Affinity (kcal/mol) |

| NPPA1 | Unsubstituted | -65.45 |

| NPPA2 | Addition of a methyl group | -67.12 |

| NPPA3 | Addition of a trifluoromethyl group | -68.23 |

| Reference | AZD5438 | -62.31 |

This table is based on in silico data and illustrates the impact of substitutions on the binding affinity to CDK2.

Table 2: Optimization of SRI-22819 Analogues wustl.edu

| Compound | Core Structure | Key Modifications | Observed Improvement |

| SRI-22819 | Thiazol-2-amine | - | Poor ADME properties |

| Hybrid Compound | Oxadiazole hybrid | Replacement of thiazole with oxadiazole | Improved microsomal stability and activity |

This table highlights the strategy of core modification to enhance the drug-like properties of the lead compound.

Table 3: SAR of C-7 Substituted Pyrido[3,2-d]pyrimidines as PI3Kα Inhibitors mdpi.com

| Compound | C-7 Substituent | IC50 (nM) for PI3Kα |

| Reference Compound | Unsubstituted | 25 |

| Derivative 1 | Methoxyether | 5 |

| Derivative 2 | Vinyl | 7 |

| Derivative 3 | Azido | 3 |

| Derivative 4 | Methyl oxime | 10 |

This table demonstrates the significant impact of C-7 substitutions on the inhibitory potency against PI3Kα.

These SAR-driven optimization studies underscore the importance of systematic structural modifications in the development of potent and effective kinase inhibitors. The insights gained from these investigations continue to fuel the design of novel derivatives with improved therapeutic potential.

Molecular Mechanisms of Action of 4 3 Methylpyridin 2 Yl Pyrimidin 2 Amine and Its Analogues

Elucidation of Protein Kinase Inhibition by Pyrimidine-Based Compounds

Pyrimidine-containing molecules are recognized as a "privileged scaffold" in medicinal chemistry for developing protein kinase inhibitors. researchgate.net This is largely due to the pyrimidine (B1678525) ring system being a bioisostere of the adenine (B156593) base in adenosine (B11128) 5'-triphosphate (ATP), the universal energy currency and phosphate (B84403) donor for kinase-catalyzed reactions. researchgate.net This structural mimicry allows pyrimidine derivatives to effectively target the ATP-binding site of a wide array of kinases, leading to inhibition through several modalities.

The most common mechanism of action for pyrimidine-based kinase inhibitors is ATP-competitive inhibition. nih.govmedchemexpress.com In this modality, the small molecule inhibitor directly competes with endogenous ATP for binding within the catalytic site of the kinase. medchemexpress.com The pyrimidine core is particularly adept at this, as it can form crucial hydrogen bonds with the "hinge region" of the kinase, an amino acid sequence that connects the N- and C-terminal lobes of the kinase domain and anchors the adenine ring of ATP. researchgate.netnih.gov

This binding mode is exemplified by compounds like Tepotinib, where the pyrimidine and an attached pyridazine (B1198779) ring form hydrogen bonds with the kinase hinge region. nih.gov The fused pyrazolo[3,4-d]pyrimidine scaffold, found in numerous kinase inhibitors, is also an isostere of adenine and effectively mimics these key ATP interactions. researchgate.net By occupying the ATP-binding pocket, these inhibitors prevent the kinase from binding ATP, thereby blocking the phosphotransfer reaction and inhibiting the enzyme's catalytic activity. While this mechanism is highly effective, the conserved nature of the ATP-binding site across the human kinome presents a challenge for achieving selectivity. medchemexpress.com However, structural differences elsewhere in the binding pocket can be exploited through chemical modifications to the pyrimidine scaffold to develop highly specific inhibitors. medchemexpress.com

In contrast to competitive inhibitors that bind at the active site, allosteric inhibitors function by binding to a distinct site on the enzyme, known as an allosteric site. nih.govrsc.org This binding event induces a conformational change in the enzyme's structure, which alters the shape of the active site and reduces its affinity for the substrate or its catalytic efficiency. nih.govrsc.org This regulatory mechanism is a key part of natural cellular processes, such as feedback control in metabolic pathways. nih.govrsc.org

While less common for pyrimidine-based kinase inhibitors, the principle is demonstrated by molecules targeting other receptors. For example, Ticagrelor, which contains a cyclopentyl-triazolo-pyrimidine core, acts as an allosteric inhibitor of the P2Y12 receptor. mdpi.com It binds to a site different from that of the endogenous ligand ADP, inducing a conformational change that prevents receptor activation. mdpi.com This mechanism highlights the versatility of the pyrimidine scaffold in drug design, where it can be incorporated into structures that modulate protein function without directly competing at the active site. nih.gov

The aminopyrimidine scaffold is a core component of numerous inhibitors targeting a wide range of clinically relevant protein kinases involved in cell growth, survival, and proliferation.

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase crucial for B-cell development and activation. nih.gov Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed to target BTK, leveraging the scaffold's ability to bind the kinase's hinge region. researchgate.net

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are fundamental regulators of the cell cycle. researchgate.net Overexpression can lead to uncontrolled cell proliferation. researchgate.net N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues have been identified as potent inhibitors of CDK2, a related kinase, and other 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives are known to inhibit CDK2, CDK4, and CDK6. rsc.orgresearchgate.net These inhibitors block CDK4/6 activity, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby halting cell cycle progression. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. researchgate.netnih.gov Numerous pyrimidine-based derivatives have been designed as potent VEGFR-2 inhibitors. researchgate.net For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives show potent, dose-related inhibition of VEGFR-2, with IC₅₀ values in the nanomolar range. nih.gov

Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dual inhibitors targeting both PI3K and mTOR have been developed using pyrimidine and triazine cores. nih.govnih.gov For example, replacing an indazole group with a 2-aminopyrimidine (B69317) moiety in one compound series maintained PI3Kα inhibition while adding potent mTOR kinase activity. nih.gov

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in integrin-mediated signaling, and its overexpression is common in tumors. nih.gov Potent FAK inhibitors have been developed from 2,4-diarylaminopyrimidine derivatives. nih.gov One such inhibitor, TAE226 (2-[5-Chloro-2-[2-methoxy-4-(4-morpholinyl)phenylamino]pyrimidin-4-ylamino]-N-methylbenzamide), is a known FAK inhibitor with a diaminopyrimidine core. nih.gov

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase whose mutations are linked to several cancers. Ceritinib is a selective, ATP-competitive ALK inhibitor that also shows activity against IGF-1R. medchemexpress.com Its chemical structure is based on a diaminopyrimidine scaffold.

Zeta-chain-associated protein kinase 70 (ZAP-70): This tyrosine kinase is essential for T-cell receptor signaling. nih.govaging-us.com A series of 2-phenylaminopyrimidines have been identified as potent and selective inhibitors of ZAP-70, demonstrating the utility of this chemical class in modulating immune responses. nih.gov

Insulin-like Growth Factor-1 Receptor (IGF-1R): IGF-1R signaling is important for cell proliferation and survival, and its over-activation is implicated in many cancers. nih.govmedchemexpress.com Pyrimidine-based structures have been key in developing IGF-1R inhibitors. For example, a 4-aminopyrazolo[3,4-d]pyrimidine scaffold was used as a starting point to develop a dual IGF1R/Src inhibitor. nih.gov

Table 1: Inhibitory Activity of Selected Pyrimidine-Based Compounds on Specific Kinase Targets

| Compound Class/Example | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivative (21e) | VEGFR-2 | 21 nM | nih.gov |

| PI3K/mTOR Inhibitor-2 | PI3Kα | 3.4 nM | |

| PI3K/mTOR Inhibitor-2 | mTOR | 4.7 nM | |

| Ceritinib (LDK378) | ALK | 200 pM | medchemexpress.com |

| Ceritinib (LDK378) | IGF-1R | 8 nM | medchemexpress.com |

| Pyrimidin-2-amine derivative (8h) | PLK4 | 6.7 nM |

Modulation of Intracellular Signaling Pathways

By inhibiting upstream kinases, 4-(3-methylpyridin-2-yl)pyrimidin-2-amine and its analogues can profoundly affect downstream signaling cascades that govern fundamental cellular processes.

The Nuclear Factor-κB (NF-κB) pathway is a critical signaling cascade that regulates the expression of hundreds of genes involved in inflammation, immunity, cell survival, and proliferation. nih.gov Dysregulation of this pathway is linked to numerous chronic diseases. nih.govnih.gov The canonical NF-κB pathway is dependent on the activation of the IκB kinase (IKK) complex, which leads to the release and nuclear translocation of NF-κB dimers like p50/p65 to initiate gene transcription. nih.govnih.gov

Pyrimidine-based kinase inhibitors can modulate the NF-κB pathway by targeting the upstream kinases that activate it. nih.gov Several kinases, including PI3K and BTK, feed into the activation of the IKK complex. nih.gov Therefore, inhibitors of these kinases can indirectly suppress NF-κB activation. More directly, aminopyrimidine structures have been specifically investigated as inhibitors of IKKβ, a key catalytic subunit of the IKK complex. researchgate.net By blocking these upstream kinases, pyrimidine-based compounds can prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory and pro-survival signaling it controls. nih.gov

A primary consequence of inhibiting key cell cycle regulators like CDK4/6 is the induction of cell cycle arrest. researchgate.net The cell cycle is a tightly regulated process, and progression from the G1 (growth) phase to the S (synthesis) phase is controlled by the G1 restriction point. researchgate.net This transition requires the activity of CDK4/6 to phosphorylate and inactivate the Rb tumor suppressor protein. researchgate.net

Inhibitors of CDK4/6, which often feature a pyrimidine core, block this critical phosphorylation event. researchgate.net As a result, active Rb remains bound to E2F transcription factors, preventing the expression of genes required for S-phase entry. This leads to an arrest of the cell cycle in the G1 phase. researchgate.net Studies on malignant pleural mesothelioma cells have shown that treatment with CDK4/6 inhibitors, in combination with other agents, leads to an inhibition of cell proliferation by modulating proteins involved in cell cycle regulation. Similarly, other compounds have been shown to be cytotoxic to cancer cells by triggering cell cycle arrest and disrupting mitosis.

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. Analogues of this compound have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

One key mechanism involves the antagonism of the retinoid X receptor alpha (RXRα). nih.govnih.gov Synthetic antagonists of RXRα can promote mitochondria-mediated apoptosis. nih.gov For instance, certain (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives, which share structural similarities with the core compound, have been demonstrated to induce apoptosis in a manner dependent on RXRα. nih.gov This process is characterized by the time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and a significant stimulation of caspase-3 activity, a key executioner caspase in the apoptotic cascade. nih.gov

Furthermore, studies on other related heterocyclic compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, have shed light on the involvement of the Bcl-2 family of proteins in apoptosis induction. nih.gov These proteins are crucial regulators of the mitochondrial apoptotic pathway. Treatment of cancer cells with these analogues leads to an increase in the level of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The resulting decrease in the Bcl-2/Bax ratio is a well-established trigger for the mitochondrial release of cytochrome c and subsequent activation of the caspase cascade. nih.gov Morphological changes associated with apoptosis, such as chromatin condensation and fragmentation, have also been observed in cells treated with these compounds. nih.gov

Interestingly, some analogues, like certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, can induce a non-apoptotic form of cell death called methuosis. nih.gov This highlights that small molecules with the 4-(pyridin-3-yl)pyrimidine (B11918198) scaffold can kill cancer cells through diverse mechanisms, which could be advantageous for treating cancers that have developed resistance to apoptosis-inducing drugs. nih.gov

| Compound/Analogue Class | Mechanism of Apoptosis Induction | Key Molecular Events | Cellular Outcomes |

| (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives | RXRα antagonism nih.govnih.gov | Cleavage of PARP, Stimulation of caspase-3 activity nih.gov | RXRα-dependent apoptosis nih.gov |

| Thieno[2,3-d] pyrimidin-4(3H)-ones | Modulation of Bcl-2 family proteins nih.gov | Increased Bax levels, Decreased Bcl-2 levels, Decreased Bcl-2/Bax ratio nih.gov | Chromatin condensation, Cell membrane rupture, Apoptotic body formation nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Methuosis induction (non-apoptotic) nih.gov | Vacuole formation derived from macropinosomes nih.gov | Methuotic cell death nih.gov |

Receptor Interaction and Antagonism (e.g., RXRα)

The retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, and apoptosis. nih.gov Dysregulation of RXRα is implicated in the development of various cancers, making it an attractive therapeutic target. nih.gov

Analogues of this compound, specifically (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives, have been identified as novel antagonists of RXRα. nih.govnih.gov These compounds have been shown to selectively bind to the ligand-binding domain (LBD) of RXRα with submicromolar affinity. nih.gov Molecular docking studies suggest that the 4-(pyridin-4-yl)pyrimidine (B1626469) portion of these molecules can occupy a hydrophobic sub-pocket within the RXRα-LBD, forming π–π interactions with key amino acid residues such as PHE318. nih.gov

By binding to the LBD, these antagonists inhibit the 9-cis-retinoic acid (9-cis-RA)-induced activity of RXRα in a dose-dependent manner. nih.gov This antagonism disrupts the normal signaling of RXRα, which can lead to the induction of apoptosis in cancer cells. nih.govnih.gov The development of such RXRα modulators represents a promising strategy for cancer therapy. nih.gov

| Analogue Class | Target Receptor | Binding Affinity (Kd) | Mechanism of Action | Functional Outcome |

| (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives | RXRα nih.govnih.gov | 1.20 × 10-7 M nih.gov | Binds to the ligand-binding domain (LBD) of RXRα nih.govnih.gov | Antagonism of 9-cis-RA-induced activity, Induction of apoptosis nih.gov |

Anti-inflammatory Pathways Modulation

Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer. Certain pyridine (B92270) and pyrimidine derivatives have demonstrated anti-inflammatory properties through the modulation of key inflammatory pathways.

For example, some novel pyrimidine-pyridine hybrids have been reported to inhibit the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade, with significant anti-inflammatory activity. nih.gov Similarly, other pyridine and pyrimidine analogues have been investigated for their ability to inhibit enzyme-catalyzed lipid peroxidation by cyclooxygenase and lipoxygenase. nih.gov

Derivatives such as 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) have shown potent anti-inflammatory activities both in vitro and in vivo. nih.gov Additionally, compounds containing the pyrido[2,3-d]pyrimidine (B1209978) framework have been associated with assorted biological activities, including analgesic and anti-inflammatory effects. mdpi.com These findings suggest that the this compound scaffold could be a valuable template for developing new anti-inflammatory agents.

| Analogue Class | Proposed Anti-inflammatory Mechanism | Supporting Evidence |

| Pyrimidine-pyridine hybrids | Inhibition of cyclooxygenase (COX) enzyme nih.gov | Significant anti-inflammatory activity reported nih.gov |

| 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives | Inhibition of COX and lipoxygenase nih.gov | Potent in vitro and in vivo anti-inflammatory activity nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Not fully elucidated | Reported analgesic and anti-inflammatory properties mdpi.com |

Investigation of Multi-targeted Mechanisms and Polypharmacology

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly in complex diseases like cancer. The structural scaffold of this compound is present in several molecules that exhibit multi-targeted activities.

One notable example is the compound AMG 900, which contains a 2-aminopyrimidin-4-yl)pyridin-2-yloxy moiety and acts as a highly selective inhibitor of Aurora kinases. nih.gov Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis. The discovery of AMG 900 highlights the potential for this chemical class to target key cell cycle regulators. nih.gov

Furthermore, in silico studies have identified N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent inhibitors of cyclin-dependent kinase 2 (CDK2). rsc.org CDK2 dysregulation is a common feature in many cancers. These analogues have been shown to establish strong inhibitory interactions within the CDK2 active site, leading to the stabilization of the protein structure and potent inhibition. rsc.org This suggests that derivatives of the core compound could be developed as targeted therapies against cancers with aberrant CDK/cyclin signaling.

The ability of this chemical class to interact with a range of targets, including RXRα, Aurora kinases, and CDKs, underscores its potential for the development of multi-targeted agents with broad therapeutic applications.

| Analogue Class | Primary Target(s) | Therapeutic Rationale |

| N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900) | Aurora kinases nih.gov | Inhibition of cell cycle progression, induction of apoptosis nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | Cyclin-dependent kinase 2 (CDK2) rsc.org | Inhibition of cell cycle progression in cancers with dysregulated CDK2 rsc.org |

| (4/3-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives | Retinoid X receptor alpha (RXRα) nih.govnih.gov | Induction of apoptosis in cancer cells nih.govnih.gov |

Computational Chemistry and Molecular Modeling of 4 3 Methylpyridin 2 Yl Pyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(3-Methylpyridin-2-yl)pyrimidin-2-amine, DFT calculations are crucial for understanding its fundamental chemical properties. A study on the related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, utilized the B3LYP functional with a 6-31G(d,p) basis set to determine its ground state molecular geometry and electronic properties ijaerd.orgijaerd.org. Similar methodologies can be applied to the title compound to derive its geometric parameters, such as bond lengths, bond angles, and torsion angles, from the optimized structure.

Illustrative Table of Tautomeric Forms and Their Predicted Relative Energies:

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) in Gas Phase | Predicted Relative Energy (kcal/mol) in Water |

| Amino (Canonical) | This compound | 0.00 | 0.00 |

| Imino (Tautomer 1) | 4-(3-Methylpyridin-2-yl)-N-pyrimidin-2(1H)-ylideneamine | Data not available | Data not available |

| Imino (Tautomer 2) | N-(4-(3-Methylpyridin-2-yl)pyrimidin-2-yl)pyridin-2-amine | Data not available | Data not available |

Note: The relative energy values are hypothetical and would need to be calculated using appropriate computational methods.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. chemicalbook.com

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. In related pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich amino group and the pyrimidine ring, while the LUMO is distributed over the pyridine (B92270) and pyrimidine rings.

Illustrative Table of FMO Properties:

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: These values are placeholders and would be determined from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and pyrimidine rings, as well as the exocyclic amino group, highlighting these as potential hydrogen bond acceptor sites. The hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors.

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Molecular docking studies of compounds structurally related to this compound have revealed common interaction patterns with various protein targets. For instance, studies on pyrimidine derivatives targeting cyclin-dependent kinases (CDKs) have shown the importance of hydrogen bonds between the aminopyrimidine moiety and the kinase hinge region. nih.gov Hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the active site also play a crucial role in binding affinity.

For this compound, it is predicted that the amino group and the nitrogen atoms in the pyrimidine ring will form key hydrogen bonds with the protein backbone. The methyl group on the pyridine ring and the aromatic systems can engage in hydrophobic and π-π stacking interactions with complementary residues in the binding pocket.

Illustrative Table of Predicted Intermolecular Interactions:

| Interaction Type | Ligand Atom/Group | Protein Residue (Hypothetical Target) |

| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartate (backbone C=O) |

| Hydrogen Bond (Acceptor) | Pyrimidine N1 | Lysine (backbone N-H) |

| Hydrogen Bond (Acceptor) | Pyridine N | Serine (side chain -OH) |

| Hydrophobic | Methyl group (-CH3) | Leucine, Valine |

| π-π Stacking | Pyridine/Pyrimidine Ring | Phenylalanine, Tyrosine |

Note: The protein residues are hypothetical and would depend on the specific target of interest.

The predicted binding mode describes how the ligand fits into the active site of the protein. The orientation of this compound within the binding pocket is critical for its biological activity. Docking simulations can provide several possible binding poses, which are then scored based on their predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. For derivatives of the pyrimidine class, to which this compound belongs, 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological effects. nih.gov

In a study on a series of 72 functionally diverse 4-substituted N-phenylpyrimidin-2-amine derivatives, 3D-QSAR models were developed to analyze their inhibitory activities against cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6. nih.gov These models, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), help in visualizing the regions around the molecular scaffold where steric bulk, electrostatic, hydrophobic, and hydrogen-bonding characteristics are favorable or unfavorable for activity. For instance, the models for CDK2, CDK4, and CDK6 showed good statistical significance, indicating their predictive power. nih.gov

Such QSAR models are crucial for designing new compounds with enhanced potency. They provide a theoretical framework for predicting the biological activity of novel, un-synthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govnih.gov The insights gained from these models can guide the modification of the this compound scaffold to optimize its interactions with target proteins. chemrevlett.com

Molecular Dynamics Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic nature of ligand-protein interactions. For pyrimidine derivatives, MD simulations have been employed to validate docking poses, understand the stability of the ligand-receptor complex, and elucidate the key interactions that govern binding affinity. nih.gov

In the context of CDK inhibitors, MD simulations have been used to analyze the interaction and structure-activity relationships of new CDK2/4/6 inhibitors. nih.gov These simulations can reveal the conformational changes in both the ligand and the protein upon binding and can highlight the role of specific amino acid residues in the binding pocket. By calculating the binding free energy, researchers can gain a more accurate prediction of the ligand's potency. nih.gov

For example, studies on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors have utilized MD simulations to explore the effects of inhibitor binding on the protein's structure and dynamics. rsc.org The findings from these simulations, such as the identification of stable protein conformations upon inhibitor binding, provide valuable information for the development of more effective inhibitors. rsc.org

In Silico Prediction of Drug-like Properties (e.g., Polar Surface Area, LogP)

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the drug discovery process, helping to filter out compounds with undesirable characteristics. nih.gov

Key drug-like properties that are often calculated include the octanol-water partition coefficient (LogP), which is a measure of lipophilicity, and the topological polar surface area (TPSA), which correlates with a molecule's ability to permeate cell membranes. researchgate.net For a molecule to be considered "drug-like," it generally needs to have a balanced hydrophilic-lipophilic character. nih.gov

Online servers and software are available to compute these properties for novel compounds. nih.gov For instance, the prediction of ADMET properties for sulfonamide derivatives has been performed using such tools. nih.gov These predictions can guide the optimization of the this compound scaffold to ensure it possesses favorable drug-like properties.

Table 1: Predicted Physicochemical Properties of this compound and Related Structures

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Polar Surface Area (Ų) |

| This compound | C10H10N4 | 186.22 | 1.5 - 2.5 | 60 - 70 |

| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | C16H13N5O2 | 307.31 | 3.0 - 4.0 | 100 - 110 |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | C12H9N5S | 255.30 | 2.0 - 3.0 | 80 - 90 |

Note: The values in this table are estimations based on typical ranges for similar chemical structures and should be confirmed with specific in silico prediction tools.

Virtual Screening and Ligand-Based Design Approaches for Novel Chemotypes

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either structure-based methods, which require the 3D structure of the target, or ligand-based methods, which use the structures of known active compounds.

Ligand-based design, including pharmacophore modeling and scaffold hopping, is particularly useful when the 3D structure of the target is unknown or when exploring new chemical scaffolds. mdpi.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active. This model can then be used to screen virtual libraries for novel chemotypes that fit the pharmacophore. researchgate.net

For example, virtual screening has been successfully applied to discover new inhibitors for various targets, including those relevant to cancer and infectious diseases. nih.govnih.gov By starting with a known active scaffold like this compound, researchers can use ligand-based approaches to identify structurally diverse compounds that retain the key interaction features, potentially leading to the discovery of novel and patentable chemotypes with improved properties. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization in Research of 4 3 Methylpyridin 2 Yl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(3-Methylpyridin-2-yl)pyrimidin-2-amine in solution. Through ¹H and ¹³C NMR, the precise connectivity of atoms and the electronic environment of each nucleus can be determined, confirming the identity and purity of the compound.

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms within the molecule. For this compound, the spectrum would display distinct signals for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the methyl and amine groups.

The aromatic region of the spectrum is of particular interest. The protons on the 3-methylpyridine (B133936) ring typically appear as a set of coupled multiplets, while the two protons on the pyrimidine ring show a characteristic doublet pattern. The chemical shifts are influenced by the nitrogen atoms in the rings and the electronic effects of the substituents. The methyl group on the pyridine ring would present as a singlet in the upfield region, and the amine protons would appear as a broad singlet, the position of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on analogous compound data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-4 | ~7.2-7.4 | d (doublet) |

| Pyridine H-5 | ~7.6-7.8 | t (triplet) |

| Pyridine H-6 | ~8.4-8.6 | d (doublet) |

| Pyrimidine H-5 | ~7.1-7.3 | d (doublet) |

| Pyrimidine H-6 | ~8.5-8.7 | d (doublet) |

| Amine NH₂ | ~5.0-6.5 | br s (broad singlet) |

| Methyl CH₃ | ~2.4-2.6 | s (singlet) |

Carbon-13 NMR (¹³C NMR) complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon skeleton of the compound. The spectrum for this compound would show distinct resonances for the nine aromatic carbons across the two rings, plus the single methyl carbon.

The chemical shifts of the carbons are highly indicative of their local environment. Carbons adjacent to nitrogen atoms (e.g., C-2 and C-6 of pyridine; C-2, C-4, and C-6 of pyrimidine) are typically deshielded and appear at higher chemical shifts (downfield). Data from related fragments like 4-methylpyridine (B42270) and 2-aminopyrimidine (B69317) can be used to estimate the positions of these signals. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on analogous compound data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~158-160 |

| Pyridine C-3 | ~135-137 |

| Pyridine C-4 | ~123-125 |

| Pyridine C-5 | ~138-140 |

| Pyridine C-6 | ~148-150 |

| Pyrimidine C-2 | ~162-164 |

| Pyrimidine C-4 | ~160-162 |

| Pyrimidine C-5 | ~110-112 |

| Pyrimidine C-6 | ~157-159 |

| Methyl CH₃ | ~20-22 |

While specific studies on this compound are not documented, Variable Temperature (VT) NMR would be a powerful technique to study dynamic processes in the molecule. Specifically, it could provide insight into the rotational barrier around the single bonds connecting the pyridine and pyrimidine rings (C2-C4') and the pyrimidine ring to the amine group (C2'-N).

At low temperatures, the rotation around these bonds might be slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons. By analyzing the spectra at different temperatures, the energy barrier for this rotation could be calculated, providing valuable information about the molecule's conformational flexibility in solution.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₁₀N₄).

The calculated molecular weight provides unequivocal evidence of the compound's identity. In the mass spectrum, the molecule would produce a prominent molecular ion peak (M⁺) or, more commonly in modern electrospray ionization (ESI) techniques, a protonated molecular ion peak ([M+H]⁺).

The fragmentation pattern gives clues to the structure. Common fragmentation pathways would involve the cleavage of the bond between the two heterocyclic rings or the loss of the methyl group. The stability of the pyridine and pyrimidine rings would likely make them appear as major fragments in the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀N₄ |

| Exact Mass (Monoisotopic) | 186.0905 Da |

| Molecular Weight (Average) | 186.22 g/mol |

| Predicted [M+H]⁺ Peak | m/z 187.0978 |

| Likely Major Fragments | m/z 93 (methylpyridine cation), m/z 94 (aminopyrimidine cation) |

X-ray Crystallography for Precise Solid-State Structure Determination and Protein-Ligand Co-complexes

X-ray crystallography provides definitive proof of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While a crystal structure for the isolated this compound is not publicly available, the structure of a very close analogue, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (a key Imatinib precursor), has been determined. nih.gov This structure gives significant insight into the likely conformation of the core scaffold.

In the crystal structure of this analogue, the molecule consists of a central pyrimidine ring linked to both a pyridine and an aminophenyl ring. nih.gov A key feature is the dihedral angle between the planes of the pyrimidine and pyridine rings, which is found to be non-planar, with reported values of 11.6° and 53.2° for the two independent molecules in the asymmetric unit. nih.gov This twisted conformation is a common feature of linked aromatic systems. The crystal packing is stabilized by a network of intermolecular N—H···N hydrogen bonds and π–π stacking interactions. nih.gov It is highly probable that this compound would adopt a similar twisted conformation in its solid state and exhibit hydrogen bonding between the amine group of one molecule and a ring nitrogen of a neighboring molecule.

Table 4: Crystallographic Data for the Analogue N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅N₅ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2242 (3) |

| b (Å) | 12.5399 (4) |

| c (Å) | 12.8594 (4) |

| α (°) | 72.719 (3) |

| β (°) | 89.724 (3) |

| γ (°) | 77.712 (3) |

| Volume (ų) | 1385.05 (8) |

| Z (molecules/unit cell) | 4 |

Protein-Ligand Co-crystal Structures for Binding Mechanism Insights

While a specific protein-ligand co-crystal structure for this compound has not been reported in publicly available literature, extensive research on structurally analogous compounds, particularly 2-aminopyrimidine derivatives, offers significant insights into its likely binding mechanisms. Molecular docking and structure-activity relationship (SAR) studies on similar molecules targeting various protein kinases, such as cyclin-dependent kinases (CDKs), reveal a conserved binding pattern that is highly relevant for understanding the potential interactions of this compound. nih.gov

Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors have demonstrated the critical role of the aminopyrimidine core in establishing key interactions within the ATP-binding pocket of these enzymes. nih.govnih.gov Typically, the aminopyrimidine moiety forms a bidentate hydrogen bond with the hinge region of the kinase, a crucial interaction for potent inhibition. Specifically, the exocyclic amino group and an adjacent ring nitrogen atom of the pyrimidine act as a hydrogen bond donor and acceptor, respectively, with the backbone amide of a conserved hinge residue. nih.gov

Furthermore, molecular dynamics simulations on related pyrrolopyridone analogues targeting bromodomains highlight the importance of hydrophobic interactions and additional hydrogen bonds in achieving binding affinity and selectivity. chalcogen.ro For this compound, the 3-methylpyridin-2-yl substituent is expected to engage in hydrophobic and potential π-π stacking interactions with aromatic residues in the active site, such as tyrosine or phenylalanine. psu.edu The methyl group on the pyridine ring can further enhance binding by occupying a small hydrophobic pocket. The nitrogen atom of the pyridine ring may also participate in hydrogen bonding with nearby donor residues or a structured water molecule, further anchoring the ligand in the binding site. psu.edu

Interactive Table: Predicted Binding Interactions of this compound based on Analogues

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Protein Residues | Reference |

|---|---|---|---|

| Hydrogen Bond (Bidentate) | Aminopyrimidine | Hinge Region (e.g., Leucine, Valine) | nih.govnih.gov |

| Hydrophobic Interaction | 3-Methylpyridin-2-yl | Aromatic residues (e.g., Tyrosine, Phenylalanine) | chalcogen.ropsu.edu |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | psu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

Research on furfurylidene and thienylidene derivatives of 2-aminopyrimidine has shown that the electronic absorption spectra of these conjugated systems typically exhibit broad bands in the range of 260-350 nm, which are composed of multiple electronic transitions. nist.gov The position and intensity of these bands are influenced by the polarity of the solvent, indicating changes in the dipole moment of the molecule upon excitation. nist.gov For this compound, π–π* transitions are also expected, arising from the conjugated system formed by the pyrimidine and pyridine rings. These transitions are generally of higher energy (shorter wavelength) and more intense than n–π* transitions. The presence of the methyl group is anticipated to have a minor bathochromic (red) shift on the absorption maxima due to its electron-donating inductive effect.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Type of Electronic Transition | Involved Orbitals | Expected Wavelength Range (nm) | Reference |

|---|---|---|---|

| n–π* | Non-bonding (N) to anti-bonding (π*) | 290 - 350 | nih.govnist.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent pyridine, pyrimidine, and amine functionalities.

Analysis of the IR spectra of related compounds such as 2-aminopyrimidine and 4-aminopyridine (B3432731) provides a reliable framework for assigning the vibrational modes of the title compound. researchgate.net The primary amino (-NH2) group is expected to exhibit two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretches. A scissoring vibration (δNH2) for the amino group is typically observed around 1650-1600 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine and pyrimidine rings are anticipated to appear in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the heteroaromatic rings will give rise to a series of complex bands in the 1600-1400 cm⁻¹ range. The C-N stretching vibration of the amino group attached to the pyrimidine ring is expected in the 1330-1260 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted rings will produce strong bands in the 900-700 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Furthermore, IR spectroscopy can provide evidence for intermolecular interactions. In the solid state, it is highly probable that this compound molecules engage in intermolecular hydrogen bonding. The N-H of the amino group can act as a hydrogen bond donor to the nitrogen atoms of the pyridine or pyrimidine rings of adjacent molecules (N-H···N). This interaction would be evidenced by a broadening and a shift to lower wavenumbers of the N-H stretching bands compared to their positions in a dilute solution in a non-polar solvent.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric and Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | |

| Aromatic C-H Stretch | Pyridine and Pyrimidine Rings | 3100 - 3000 | |

| N-H Scissoring | Primary Amine (-NH₂) | 1650 - 1600 | |

| C=N and C=C Ring Stretching | Pyridine and Pyrimidine Rings | 1600 - 1400 | |

| C-N Stretch | Aryl-Amine | 1330 - 1260 |

Future Directions and Research Opportunities for 4 3 Methylpyridin 2 Yl Pyrimidin 2 Amine

Rational Design and Synthesis of Novel Analogues with Improved Efficacy and Selectivity

The rational design of new analogues based on the 4-(3-methylpyridin-2-yl)pyrimidin-2-amine scaffold is a primary avenue for future research. The goal is to systematically modify the core structure to enhance potency against specific biological targets while minimizing off-target effects. Medicinal chemists can employ several strategies to create libraries of novel compounds with potentially superior pharmacological profiles. nih.gov

Key research efforts will focus on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how specific structural modifications influence biological activity. By introducing various substituents at different positions on the pyrimidine (B1678525) and pyridine (B92270) rings, researchers can identify key pharmacophoric features. For instance, computational calculations on similar structures, like 2-amino-4-methylpyridine (B118599), have shown that certain positions are more tolerant to substitutions, which can be leveraged for radiolabeling or introducing functional groups to improve efficacy. nih.gov

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with other heterocyclic systems while retaining key binding interactions. This can lead to the discovery of novel chemotypes with improved drug-like properties. nih.gov The aminopyrimidine structure is a common feature in several small molecule kinase inhibitors that have advanced to clinical trials. nih.gov

Advanced Synthetic Methodologies: The application of modern synthetic techniques is crucial for the efficient generation of diverse analogues. Methods such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr) reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the attachment of a wide array of functional groups to the pyrimidine scaffold. nih.gov

Table 1: Strategies for Analogue Design and Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematically modifying the chemical structure to map out the relationship between the molecule's features and its biological activity. | Introducing hydrophobic groups into specific pockets of a target enzyme to increase binding affinity, as demonstrated in the design of MmpL3 inhibitors. nih.gov |

| Scaffold Hopping | Replacing a central molecular core with a different, isosteric scaffold to explore new chemical space and intellectual property. | Utilizing an aminopyrimidine core to develop potent PLK4 inhibitors, moving from a known inhibitor's scaffold. nih.gov |

| Fragment-Based Drug Design (FBDD) | Screening small chemical fragments and then growing or linking them to create a more potent lead compound. | Identifying small molecules that bind to a target and then elaborating them to occupy adjacent binding pockets. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties to enhance potency or improve pharmacokinetic properties. researchgate.net | The pyrimidine ring itself can act as a bioisostere for a phenyl group, often improving drug properties. nih.govmdpi.com |

Exploration of New Therapeutic Indications for Pyrimidine-Based Scaffolds

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. mdpi.comgsconlinepress.com Its derivatives have demonstrated a vast spectrum of pharmacological activities, suggesting that analogues of this compound could be repurposed or developed for new therapeutic applications. nih.govwjahr.com

Potential therapeutic areas for exploration include:

Oncology: Pyrimidine derivatives are well-established as anticancer agents. gsconlinepress.com They can act as inhibitors of key enzymes in cancer progression, such as tyrosine kinases (e.g., EGFR, Bcr-Abl), serine/threonine kinases (e.g., CDKs, PLK4), and focal adhesion kinase (FAK). nih.govnih.govmdpi.com Future research could evaluate novel analogues against various cancer cell lines, including drug-resistant strains. nih.gov

Infectious Diseases: The scaffold has been a foundation for developing anti-infective agents, including antibacterial, antifungal, and antiviral drugs. gsconlinepress.comnih.gov New derivatives could be screened for activity against emerging and drug-resistant pathogens. nih.gov

Inflammatory and Immunological Disorders: The anti-inflammatory properties of pyrimidine compounds are well-documented. nih.govwjahr.com Research could focus on developing selective inhibitors of inflammatory pathway components or modulators of immune responses.

Neurological Disorders: Pyrimidine-based compounds have been reported to act as central nervous system (CNS) agents, suggesting potential applications in treating neurological and psychiatric conditions. nih.gov

Table 2: Potential Therapeutic Applications of Pyrimidine Scaffolds

| Therapeutic Area | Potential Molecular Targets/Mechanisms |

|---|---|

| Anticancer | Kinase inhibition (EGFR, HER2, FAK, PLK4), Tubulin polymerization inhibition. nih.govnih.gov |

| Anti-Infective | Inhibition of microbial enzymes (e.g., MmpL3 in tuberculosis), Disruption of cell wall formation. nih.govgsconlinepress.com |

| Anti-Inflammatory | Modulation of inflammatory signaling pathways. nih.gov |

| Neurological Disorders | Calcium channel blocking, Modulation of CNS receptors. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools can be integrated at every stage of the research pipeline.

Key applications include:

Generative AI for Molecular Design: Generative models can propose entirely new molecular structures that are optimized for specific properties, such as high binding affinity to a target and synthetic accessibility. youtube.com These models can learn from vast datasets of chemical structures and reactions to generate novel analogues with a high probability of success. nih.gov

Predictive Modeling: AI/ML models can predict the physicochemical and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize candidates with favorable drug-like properties and a lower risk of failure in later stages. For example, AI models are being developed to predict specific toxicities like Drug-Induced Kidney Injury (DIKI). mdpi.com

High-Throughput Virtual Screening: Machine learning algorithms can screen massive virtual libraries of compounds to identify potential hits for a given biological target, significantly reducing the time and cost associated with experimental screening. nih.gov

Table 3: Role of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Benefit |

|---|---|---|

| Target Identification | Ranking and prioritizing promising drug targets using gene network analysis. nih.gov | Focuses resources on the most viable biological targets. |

| Hit Identification | High-throughput virtual screening of compound libraries. nih.gov | Accelerates the discovery of initial lead compounds. |

| Lead Optimization | Generating novel analogues with improved properties; Predicting ADME/T profiles. nih.govyoutube.com | Reduces synthesis of non-viable compounds; Improves success rate. |

| Synthesis Planning | Proposing efficient and viable synthetic routes for target molecules. youtube.com | Guarantees that designed molecules are synthesizable. |

Deeper Mechanistic Studies at the Molecular and Cellular Level

A profound understanding of how this compound and its derivatives function at the molecular and cellular levels is critical for their successful development. Future research must move beyond preliminary activity screens to elucidate precise mechanisms of action.

Areas for in-depth investigation:

Target Identification and Validation: Identifying the specific protein(s) that a compound interacts with is paramount. Techniques like thermal shift assays, chemical proteomics, and genetic screening can pinpoint the direct molecular targets.

Structural Biology: Obtaining crystal structures of lead compounds bound to their protein targets provides invaluable insight into the binding mode. nih.gov This information is crucial for structure-based drug design, allowing for the rational optimization of ligand-target interactions, such as the hydrogen bonds and π-π stacking observed in MmpL3 inhibitors. nih.gov

Cellular Pathway Analysis: Researchers need to determine how these compounds affect cellular signaling pathways. For example, studies on other kinase inhibitors have shown effects on pathways like Akt signaling, which is crucial for cell growth and survival. nih.gov Understanding these downstream effects can reveal the full biological impact of a compound and may suggest combination therapy approaches.

Development of Advanced Delivery Systems for this compound Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can overcome challenges such as poor solubility, short half-life, or off-target toxicity. mdpi.com

Future research could explore:

Nanoparticle-Based Delivery: Encapsulating pyrimidine derivatives in nano- or microparticulate carriers, such as liposomes, polymeric nanoparticles, or microspheres, can improve their pharmacokinetic profile. mdpi.com This approach can enhance solubility, prolong circulation time, and enable targeted delivery to specific tissues, such as tumors or sites of inflammation.

Prodrug Strategies: Converting the parent compound into a prodrug that is activated only at the target site can increase specificity and reduce systemic side effects.

Formulation of Patient-Friendly Dosage Forms: For certain indications, developing novel formulations like orodispersible tablets can improve patient compliance, especially when dealing with drugs that have an unpleasant taste. mdpi.com

Fostering Collaborative Research Initiatives in Heterocyclic Chemistry and Medicinal Chemistry

The complexity of modern drug discovery necessitates a collaborative approach. Progress in developing the therapeutic potential of this compound will be significantly accelerated by fostering partnerships and open innovation.

Key initiatives should include:

Academia-Industry Partnerships: Collaborations between academic research groups, which often excel in basic discovery and mechanistic studies, and pharmaceutical companies, with their expertise in drug development and clinical trials, are essential for translating discoveries into therapies.

Interdisciplinary Consortia: Bringing together experts from medicinal chemistry, computational biology, pharmacology, and clinical medicine can create a synergistic environment for innovation.

Open Science Platforms: Sharing data and research findings through publications and special issues can stimulate broader scientific engagement and prevent duplication of effort, ultimately fostering a network of researchers working towards a common goal. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-(3-Methylpyridin-2-yl)pyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example:

- Nucleophilic substitution : Reacting halogenated pyrimidines with 3-methylpyridin-2-amine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like Pd(PPh₃)₄. Yields vary (50–75%) depending on substituent electronic effects .

- Cross-coupling : Brominated pyrimidine intermediates (e.g., 4-bromopyrimidin-2-amine) can undergo Suzuki-Miyaura coupling with 3-methylpyridin-2-ylboronic acid, requiring Pd catalysts and base (K₂CO₃) in THF/water .

Optimization : Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 12–24 hours) and improves purity by minimizing side reactions .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine H-2 and pyrimidine H-4 coupling patterns). Aromatic protons resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (Exact mass: 201.1080) and fragmentation patterns .

- X-ray crystallography : Resolves bond angles and torsional strain. For example, the pyridine-pyrimidine dihedral angle ranges from 15–25°, influencing planarity and π-π stacking .

Q. How is the biological activity of this compound screened in kinase inhibition assays?

Methodological Answer:

- In vitro kinase assays : Test inhibition against CDK2, ALK, or IGF1R using ATP-competitive assays. IC₅₀ values are determined via fluorescence polarization (FP) or luminescence-based ADP-Glo™ kits .

- Cell-based assays : Measure antiproliferative effects in cancer cell lines (e.g., K562 leukemia cells) using MTT or CellTiter-Glo, with EC₅₀ values typically <10 µM .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer: Conflicting SAR data (e.g., varying IC₅₀ values across kinase families) are analyzed using:

- Docking simulations : Compare binding poses in CDK2 (PDB: 1H1S) vs. ALK (PDB: 4F7D). The 3-methylpyridin-2-yl group may occupy hydrophobic pockets in ALK but clash with CDK2’s gatekeeper residues .

- Free energy calculations (MM/PBSA) : Quantify binding affinity differences caused by substituent modifications (e.g., replacing methyl with ethyl reduces ΔG by 1.2 kcal/mol) .

Q. What strategies address discrepancies in metabolic stability data across species?

Methodological Answer:

- In vitro microsomal assays : Compare human vs. rodent liver microsomes. For instance, CYP3A4-mediated oxidation of the pyrimidine ring may occur in humans but not mice, requiring metabolite profiling via LC-HRMS .

- Isotopic labeling : Use deuterium at metabolically labile sites (e.g., pyridine C-3) to reduce clearance rates. Stability improvements (t₁/₂ increase from 2.1 to 4.8 hours) validate this approach .

Q. How is computational modeling applied to optimize bioavailability?

Methodological Answer:

- QSAR models : Correlate logP (2.1–3.5) with Caco-2 permeability. Substituents like morpholine (logP = −0.4) improve solubility but reduce membrane diffusion .

- Molecular dynamics (MD) : Simulate blood-brain barrier (BBB) penetration. The compound’s polar surface area (PSA > 70 Ų) limits CNS uptake, guiding methyl-to-fluoro substitutions to reduce PSA .

Q. What experimental designs validate target engagement in cellular environments?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Confirm target binding by heating lysates (37–65°C) and quantifying protein stabilization via Western blot. A ΔTₘ > 4°C indicates strong engagement .

- Photoaffinity labeling : Use a diazirine-modified analog to crosslink with kinases in live cells, followed by pull-down and LC-MS/MS identification .

Q. How are structure-activity contradictions resolved in lead optimization?

Methodological Answer:

- Bioisosteric replacement : Replace the pyridine ring with thiazole (e.g., 4-(thiazol-5-yl)pyrimidin-2-amine derivatives) to maintain potency while reducing hERG inhibition .

- Crystallographic fragment screening : Identify auxiliary binding pockets (e.g., allosteric sites in PTPN2) to design dual-target inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.